molecular formula C12H23NO4 B558291 Boc-L-isoleucine methyl ester CAS No. 17901-01-8

Boc-L-isoleucine methyl ester

Cat. No.: B558291
CAS No.: 17901-01-8
M. Wt: 245.32 g/mol
InChI Key: KLRYBAAAYDFIEQ-IUCAKERBSA-N
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Description

Table 1: Stereochemical and Nomenclature Data for tert-Butoxycarbonyl-L-Isoleucine Methyl Ester

Parameter Value Reference
International Union of Pure and Applied Chemistry Name methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Chemical Abstracts Service Number 17901-01-8
Stereochemical Configuration (2S,3S)
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol

The International Chemical Identifier key for this compound is KLRYBAAAYDFIEQ-UHFFFAOYSA-N, providing a unique computational identifier that facilitates database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation, given as CCC@HC@@HNC(=O)OC(C)(C)C, explicitly encodes the stereochemical information through the use of directional bonds (@H and @@H notations) that specify the three-dimensional arrangement of atoms around each chiral center.

Properties

IUPAC Name

methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRYBAAAYDFIEQ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472919
Record name Boc-L-isoleucine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17901-01-8
Record name Boc-L-isoleucine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Boc Protection Protocol

A representative method from academic literature involves dissolving L-isoleucine in a 1 M sodium hydroxide solution cooled to 5°C. Boc anhydride (1.5 equivalents) in dioxane is added dropwise, and the mixture is stirred at 0°C for 1 hour before warming to room temperature overnight. The product, Boc-L-isoleucine, is extracted with ethyl acetate and purified via recrystallization, yielding 91%.

Key Reaction Parameters:

  • Solvent System: Water/dioxane

  • Temperature: 0°C → room temperature

  • Reagents: Boc anhydride (1.5 eq), NaOH (1 M)

  • Yield: 91%

Esterification of Boc-L-Isoleucine

The carboxylic acid group of Boc-L-isoleucine is esterified to form the methyl ester. Two predominant methods are employed: thionyl chloride-mediated esterification and Steglich esterification .

Thionyl Chloride-Mediated Esterification

This method, adapted from a patent for synthesizing Boc-L-oxyproline methyl ester, involves reacting Boc-L-isoleucine with thionyl chloride (SOCl₂) in anhydrous methanol.

Procedure:

  • Anhydrous methanol is cooled to -8°C to -10°C, and SOCl₂ is added dropwise with stirring.

  • Boc-L-isoleucine is added, and the mixture is warmed to room temperature, stirred for 3 hours, and refluxed at 60–70°C for 7–9 hours.

  • Post-reaction, the mixture is distilled under reduced pressure to remove excess methanol and SOCl₂. The residue is crystallized and recrystallized using methanol-diethyl ether, yielding 60–65%.

Key Reaction Parameters:

  • Molar Ratios: Boc-L-isoleucine : SOCl₂ : MeOH = 1.0 : 1–1.5 : 20–21

  • Temperature: -10°C → reflux at 70°C

  • Yield: 60–65%

Steglich Esterification

The Steglich method uses coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification. While originally applied to resolve DL-isoleucine using methyl L-mandelate, this approach can be adapted for methyl ester synthesis.

Procedure:

  • Boc-L-isoleucine is dissolved in dichloromethane (DCM) with DCC (1.2 eq) and DMAP (0.1 eq).

  • Methanol is added, and the mixture is stirred at room temperature for 12–24 hours.

  • The dicyclohexylurea byproduct is filtered, and the product is purified via flash chromatography.

Key Reaction Parameters:

  • Reagents: DCC (1.2 eq), DMAP (0.1 eq), MeOH

  • Solvent: DCM

  • Yield: ~70–80% (estimated from analogous reactions)

Comparative Analysis of Esterification Methods

Parameter Thionyl Chloride Method Steglich Method
Reagents SOCl₂, MeOHDCC, DMAP, MeOH
Temperature -10°C → 70°CRoom temperature
Reaction Time 10–12 hours12–24 hours
Yield 60–65%70–80% (estimated)
Cost Low (SOCl₂ is inexpensive)High (DCC/DMAP are costly)
Purification RecrystallizationColumn chromatography
Scalability Suitable for industrial scaleLimited by coupling agent cost

Optimized Synthesis Workflow

For large-scale production, the thionyl chloride method is preferred due to its cost-effectiveness and simplicity. However, the Steglich method offers higher yields and milder conditions, making it ideal for lab-scale synthesis of high-purity product.

Critical Considerations

  • Boc Group Stability: The Boc group remains intact under both acidic (SOCl₂) and neutral (Steglich) conditions.

  • Byproduct Formation: Thionyl chloride generates HCl gas, requiring careful handling, whereas DCC forms dicyclohexylurea, which must be filtered .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to expose the free amine for further reactions. Common reagents include:

  • Trifluoroacetic acid (TFA) : Complete deprotection occurs within 1–2 hours at room temperature in dichloromethane (DCM) .

  • HCl in dioxane : A 4M solution selectively cleaves the Boc group without affecting the methyl ester .

Example Reaction:

Boc L Ile OMeTFA DCM 1 1 L Isoleucine methyl esterTFA salt[Yield 95 ][1][7]\text{Boc L Ile OMe}\xrightarrow{\text{TFA DCM 1 1 }}\text{L Isoleucine methyl ester}\cdot \text{TFA salt}\quad [\text{Yield 95 }]\quad[1][7]

Saponification of the Methyl Ester

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions, enabling activation for peptide coupling:

  • LiOH/H₂O/THF : Hydrolysis proceeds at 0°C within 4 hours, yielding Boc-L-isoleucine .

  • NaOH/MeOH : Mild conditions (room temperature, 12 hours) preserve stereochemistry .

Example Reaction:

Boc L Ile OMeLiOH THF H OBoc L Ile OH[Yield 85 90 ][6][9]\text{Boc L Ile OMe}\xrightarrow{\text{LiOH THF H O}}\text{Boc L Ile OH}\quad [\text{Yield 85 90 }]\quad[6][9]

Peptide Coupling Reactions

After deprotection, the amine is coupled with carboxylic acids or esters using activating agents:

Reagent System Conditions Application Yield Source
DCC/DMAPDCM, 15–20°C, 2–4 hoursForms amides with amino acid esters74–94%
HOBt/EDCDMF, 0°C to rt, 12–24 hoursSolid-phase peptide synthesis (SPPS)>90%
PyBOP/iPr₂NEtDCM, −20°C, 4 hoursSynthesizes β³-peptides80–85%

Example Reaction:

Boc L Ile OH+H N CH COOMeHOBt EDCBoc L Ile Gly OMe[Yield 92 ][1]\text{Boc L Ile OH}+\text{H N CH COOMe}\xrightarrow{\text{HOBt EDC}}\text{Boc L Ile Gly OMe}\quad [\text{Yield 92 }]\quad[1]

Formation of Activated Esters

The carboxylic acid (after saponification) is converted to reactive intermediates for efficient coupling:

  • N-Hydroxysuccinimide (NHS) ester : Prepared using NHS and DCC in anhydrous DCM .

  • Mixed carbonates : Reacted with chloroformates for urethane linkages .

Example Reaction:

Boc L Ile OHNHS DCCBoc L Ile OSu[Yield 88 ][1]\text{Boc L Ile OH}\xrightarrow{\text{NHS DCC}}\text{Boc L Ile OSu}\quad [\text{Yield 88 }]\quad[1]

Stereochemical Integrity in Reactions

The (2S,3S) configuration of this compound is preserved under standard conditions:

  • Optical rotation : [α]D20=+14.75°[α]^{20}_D=+14.75° (c = 2, methanol) confirms chirality retention .

  • NMR analysis : Distinct 1^1H and 13^{13}C signals differentiate isoleucine from allo-isoleucine derivatives .

Scientific Research Applications

Peptide Synthesis

Key Role in Solid-Phase Synthesis:
Boc-L-isoleucine methyl ester serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). This method allows for the efficient construction of complex peptides that are biologically active. The use of Boc (tert-butyloxycarbonyl) protection facilitates the selective deprotection of amino acids during the synthesis process.

Case Study:
A study demonstrated the synthesis of a hexapeptide using this compound as one of the key components. The peptide was synthesized through multiple coupling reactions and showed significant biological activity, highlighting the importance of this compound in generating therapeutic peptides .

Drug Development

Peptide-Based Drug Design:
In medicinal chemistry, this compound is instrumental in designing peptide-based drugs. The compound's structural properties allow researchers to create more effective therapeutics with reduced side effects.

Example:
Research has shown that peptides synthesized using this compound can effectively mimic natural hormones and exhibit high affinity for specific receptors, making them potential candidates for drug development targeting various diseases .

Biotechnology

Protein Modification:
In biotechnology, this compound is utilized to modify proteins, enhancing their stability and activity. This modification is crucial for biopharmaceutical applications where protein stability can significantly influence therapeutic efficacy.

Application Insight:
The compound has been used to create modified enzymes that retain their activity under harsh conditions, thereby expanding their application range in industrial processes .

Research in Protein Engineering

Facilitating Protein Function Studies:
this compound aids researchers in protein engineering by enabling the introduction of specific amino acid sequences into proteins. This capability is essential for studying protein interactions and functions.

Research Findings:
A notable application involved using this compound to construct variants of proteins that were then analyzed for their binding affinities to various ligands, providing insights into protein-ligand interactions .

Food Industry Applications

Flavor Enhancement and Preservation:
The derivatives of this compound are explored in the food industry for flavor enhancement and food preservation. These compounds can contribute to developing novel food products with improved taste and extended shelf life.

Market Application:
Studies indicate that incorporating amino acid derivatives can enhance flavor profiles in food products while also serving as natural preservatives, aligning with consumer demand for clean-label ingredients .

Data Table: Summary of Applications

Application Area Description Example/Case Study
Peptide SynthesisKey building block for SPPS; enables complex peptide formationSynthesis of hexapeptides demonstrating biological activity
Drug DevelopmentFacilitates design of peptide-based drugs with fewer side effectsPeptides mimicking natural hormones with high receptor affinity
BiotechnologyUsed to modify proteins for enhanced stability and activityCreation of robust enzymes for industrial applications
Research in Protein EngineeringIntroduces specific amino acid sequences for functional studiesVariants constructed for binding affinity analysis
Food IndustryExplored for flavor enhancement and preservationNatural preservatives derived from amino acid modifications

Mechanism of Action

The mechanism of action of Boc-L-isoleucine methyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the ester group allows for easy incorporation into peptide chains. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Structural and Functional Analogues

L-Isoleucine Methyl Ester Hydrochloride
  • CAS: Not explicitly stated, but structurally related.
  • Differences : Lacks Boc protection; exists as a hydrochloride salt.
  • Properties: Hygroscopic, soluble in methanol (50 mg/ml) .
  • Applications : Intermediate in organic synthesis; less stable than Boc-protected derivatives due to unprotected amine.
Boc-D,L-Leucine Methyl Ester (CAS: 69805-63-6)
  • Differences : Leucine backbone (isobutyl side chain) vs. isoleucine (sec-butyl).
  • Impact: Altered steric effects during peptide coupling; leucine’s linear side chain may improve solubility in non-polar solvents .
Boc-L-Homoserine Methyl Ester Tosylate (CAS: 120042-09-3)
  • Differences : Homoserine backbone (additional CH₂ group) with a tosylate group.
  • Applications : Used in synthesizing methionine surrogates (e.g., azidohomoalanine) .
Boc-L-Isoleucine N-Hydroxysuccinimide (NHS) Ester (CAS: 3392-08-3)
  • Differences : NHS ester group replaces methyl ester, enhancing reactivity with amines.
  • Applications : Efficient in forming amide bonds without racemization; inhibits bacterial IleS synthetase, disrupting isoleucine biosynthesis .
  • Stability : More labile than methyl esters; reacts rapidly under mild conditions .
Boc-Glycine Methyl Ester
  • Impact : Faster coupling kinetics due to reduced steric hindrance; lower molecular weight (MW: 175.18 vs. 245.32 for Boc-L-isoleucine methyl ester) .

Physicochemical Properties

Property This compound Boc-D,L-Leucine Methyl Ester L-Isoleucine Methyl Ester HCl
Molecular Weight 245.32 g/mol 245.32 g/mol 181.66 g/mol
Solubility DMF, chloroform DMF, ethyl acetate Methanol
Storage Conditions Cool, dry Cool, dry Desiccated, hygroscopic
Key Applications Peptide synthesis Peptide synthesis Organic intermediates

Commercial Availability and Pricing

  • This compound: Available from Santa Cruz Biotechnology (25g: ~$950; 100g: \sim$2136) .
  • Boc-D-Isoleucine : Priced comparably; enantiomeric form impacts chiral peptide synthesis .
  • Boc-L-Leucine : Similar pricing; bulk purchases (100g) cost ~$7211 .

Biological Activity

Boc-L-isoleucine methyl ester is a derivative of the amino acid isoleucine, commonly used in peptide synthesis and as a building block in various biochemical applications. This article explores its biological activity, synthesis, and potential applications, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C₁₂H₂₃NO₄
  • Molecular Weight : 231.289 g/mol
  • CAS Number : 13139-16-7
  • Melting Point : 66-69 °C
  • Density : 1.1 g/cm³

Synthesis Methods

This compound can be synthesized through several methods. A notable approach involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and subsequent esterification with methanol. This method is advantageous due to its simplicity and efficiency, allowing for high yields of the desired product without extensive purification steps.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in pharmaceutical and biochemical research:

  • Peptide Synthesis : It serves as a crucial building block in the synthesis of peptides, particularly in creating peptidomimetics that can resist enzymatic degradation.
  • Antitumor Activity : Research indicates that derivatives of isoleucine, including this compound, have shown potential in inhibiting tumor growth. For instance, studies have demonstrated that certain peptide constructs incorporating isoleucine residues can exhibit cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that isoleucine derivatives may play a role in neuroprotection, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter pathways .

1. Antitumor Activity

A study published in Molecular Cancer Therapeutics explored the effects of isoleucine-containing peptides on cancer cell lines. The findings indicated that these peptides could induce apoptosis in MCF-7 breast cancer cells, with IC50 values suggesting effective cytotoxicity at micromolar concentrations .

2. Neuroprotective Properties

Research conducted at a leading university highlighted the neuroprotective effects of amino acid derivatives, including this compound. The study showed that these compounds could enhance neuronal survival under oxidative stress conditions, suggesting their potential use in neurodegenerative disease therapies .

Data Table: Biological Activities of this compound

Activity TypeEffect ObservedReference
Antitumor ActivityInduces apoptosis in cancer cells
NeuroprotectionEnhances neuronal survival
Peptide SynthesisBuilding block for stable peptides

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-L-isoleucine methyl ester with high purity?

  • Methodological Answer : Synthesis involves protecting the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. Critical steps include:

  • Reagent stoichiometry : Optimize molar ratios (e.g., Boc anhydride to isoleucine, methanol to carboxylic acid) to minimize side reactions.
  • Temperature control : Maintain mild conditions (e.g., 0–25°C) during Boc protection to prevent racemization.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Validate purity via NMR (e.g., absence of residual solvents) and HPLC .

Q. How can researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C spectra for Boc group signals (e.g., tert-butyl peak at ~1.4 ppm) and ester methyl protons (~3.6 ppm).
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+Na]+^+ peak).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection.
  • Melting point : Compare observed values with literature data to verify consistency .

Q. What experimental design principles are critical for optimizing esterification reactions?

  • Methodological Answer : Apply factorial or Taguchi experimental designs to systematically evaluate parameters:

  • Key variables : Catalyst type (e.g., H2_2SO4_4, DMAP), reaction time, temperature, and solvent polarity.
  • Orthogonal arrays : Use L9 (34^4) Taguchi designs to minimize experimental runs while capturing interactions between factors (e.g., catalyst concentration vs. temperature) .
  • Response metrics : Track yield (%) and purity (%) as primary outcomes.

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data between Boc-protected amino acid ester syntheses?

  • Methodological Answer : Conduct root-cause analysis using:

  • Reaction monitoring : Employ in-situ techniques (e.g., FTIR for ester carbonyl formation at ~1740 cm1^{-1}) to identify incomplete reactions.
  • Byproduct profiling : Use LC-MS to detect side products (e.g., dipeptide coupling or Boc-deprotection artifacts).
  • Statistical validation : Apply ANOVA to determine if observed differences are statistically significant (e.g., p < 0.05) or due to experimental error .

Q. What strategies enhance reproducibility in this compound synthesis across labs?

  • Methodological Answer : Standardize protocols with:

  • Detailed SOPs : Include exact reagent grades (e.g., anhydrous methanol), equipment calibration data, and environmental controls (e.g., humidity <30%).
  • Inter-lab validation : Share samples for cross-lab NMR/HPLC analysis to identify systematic biases.
  • Data transparency : Publish raw spectra and chromatograms in supplementary materials to enable peer validation .

Q. How can computational modeling aid in predicting optimal reaction conditions for this compound?

  • Methodological Answer : Integrate quantum mechanics (QM) and molecular dynamics (MD):

  • QM calculations : Simulate transition states to identify rate-limiting steps (e.g., esterification vs. Boc cleavage).
  • Machine learning (ML) : Train models on historical reaction datasets to predict yields under untested conditions (e.g., novel catalysts).
  • Validation : Compare predicted vs. experimental yields using R2^2 >0.9 as a benchmark for model reliability .

Q. What advanced techniques mitigate challenges in scaling up this compound synthesis?

  • Methodological Answer : Address scalability via:

  • Continuous flow chemistry : Improve heat/mass transfer and reduce batch-to-batch variability.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring.
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to map multi-variable interactions at pilot scales .

Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability studies:

  • Stress testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate degradation pathways.
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.
  • Analytical endpoints : Monitor Boc group integrity (NMR) and ester hydrolysis (HPLC) as stability indicators .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Boc-L-isoleucine methyl ester
Reactant of Route 2
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Boc-L-isoleucine methyl ester

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